molecular formula C19H34O2Si B13729502 {[(3S)-4-(Benzyloxy)-2,3-dimethylbutan-2-yl]oxy}(tert-butyl)dimethylsilane

{[(3S)-4-(Benzyloxy)-2,3-dimethylbutan-2-yl]oxy}(tert-butyl)dimethylsilane

Cat. No.: B13729502
M. Wt: 322.6 g/mol
InChI Key: OKDNUJKBPDXEMV-INIZCTEOSA-N
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Description

{[(3S)-4-(Benzyloxy)-2,3-dimethylbutan-2-yl]oxy}(tert-butyl)dimethylsilane is a complex organic compound that features a benzyloxy group, a dimethylbutan-2-yl group, and a tert-butyl dimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3S)-4-(Benzyloxy)-2,3-dimethylbutan-2-yl]oxy}(tert-butyl)dimethylsilane typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzyloxy group, the introduction of the dimethylbutan-2-yl group, and the attachment of the tert-butyl dimethylsilane group. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

{[(3S)-4-(Benzyloxy)-2,3-dimethylbutan-2-yl]oxy}(tert-butyl)dimethylsilane can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler hydrocarbons.

    Substitution: The tert-butyl dimethylsilane group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce hydrocarbons like toluene.

Scientific Research Applications

{[(3S)-4-(Benzyloxy)-2,3-dimethylbutan-2-yl]oxy}(tert-butyl)dimethylsilane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound can be used in the study of biochemical pathways and enzyme mechanisms.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which {[(3S)-4-(Benzyloxy)-2,3-dimethylbutan-2-yl]oxy}(tert-butyl)dimethylsilane exerts its effects depends on its interaction with molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biochemical outcomes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific structural features, which confer unique reactivity and potential applications in various fields. Its combination of a benzyloxy group, a dimethylbutan-2-yl group, and a tert-butyl dimethylsilane group makes it a versatile compound for scientific research and industrial applications.

Properties

Molecular Formula

C19H34O2Si

Molecular Weight

322.6 g/mol

IUPAC Name

tert-butyl-[(3S)-2,3-dimethyl-4-phenylmethoxybutan-2-yl]oxy-dimethylsilane

InChI

InChI=1S/C19H34O2Si/c1-16(14-20-15-17-12-10-9-11-13-17)19(5,6)21-22(7,8)18(2,3)4/h9-13,16H,14-15H2,1-8H3/t16-/m0/s1

InChI Key

OKDNUJKBPDXEMV-INIZCTEOSA-N

Isomeric SMILES

C[C@@H](COCC1=CC=CC=C1)C(C)(C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(COCC1=CC=CC=C1)C(C)(C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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